2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole
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Description
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the synthesis and evaluation of new pyridine and benzothiazole derivatives, showcasing considerable antibacterial and antifungal activities. These compounds, through various synthetic routes, have been identified for their potential in combating microbial infections. For instance, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which possessed significant antibacterial activity (Patel & Agravat, 2009). Similarly, other studies have contributed to the synthesis of novel compounds with antimicrobial screening, underscoring the versatility of benzothiazole derivatives in the development of new antimicrobial agents (Jagtap et al., 2010).
Antiproliferative and Anti-HIV Activity
Further investigations into 2-piperazino-1,3-benzo[d]thiazoles have unveiled their antiproliferative and anti-HIV activities. A series of compounds were synthesized and evaluated for their efficacy against a panel of human tumor-derived cell lines, revealing several potent analogs with remarkable effects on specific cancer cell lines (Al-Soud et al., 2010). This research highlights the potential of benzothiazole derivatives as leads for the development of new anticancer and antiviral therapeutics.
Anticancer Agents
The exploration of benzothiazole derivatives has extended to the identification of anticancer agents. Novel benzothiazole-piperazine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing promising results. Gurdal et al. (2018) discovered that dihalo substituted benzylpiperazine derivatives exhibited high cytotoxic activities, indicating their potential as anticancer agents (Gurdal et al., 2018). These findings contribute to the growing body of research aimed at developing effective cancer treatments through the synthesis of benzothiazole-based compounds.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFOGNMRCBXACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.